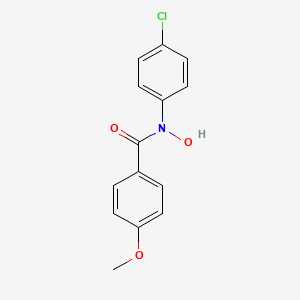![molecular formula C12H16 B14690768 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 25402-81-7](/img/structure/B14690768.png)
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-Butylbicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H16 It is a bicyclic structure featuring a tert-butyl group attached to a bicyclo[420]octa-1,3,5-triene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene typically involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction proceeds through a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require an inert atmosphere, such as argon, and low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of bicyclic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with unique structural properties
Mécanisme D'action
The mechanism of action of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The tert-butyl group can influence the compound’s hydrophobic interactions, affecting its overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the tert-butyl group, making it less hydrophobic.
7-Butylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its binding interactions with molecular targets. This structural feature can lead to different chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
25402-81-7 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
7-tert-butylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h4-7,11H,8H2,1-3H3 |
Clé InChI |
PCNJMWIUWZWHDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


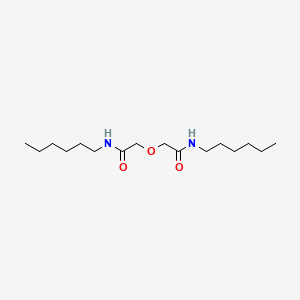
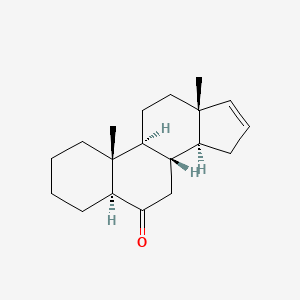

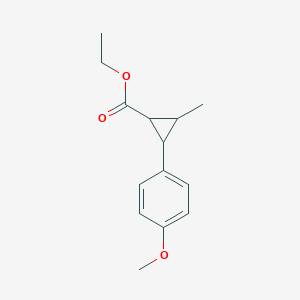
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

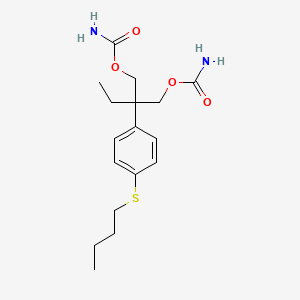
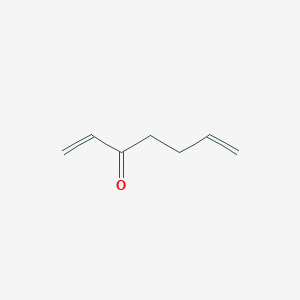
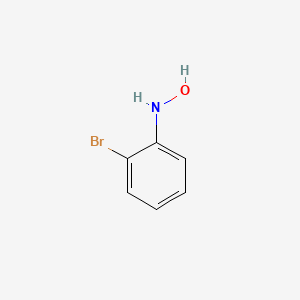
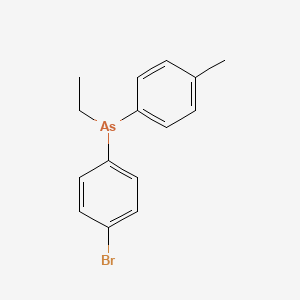
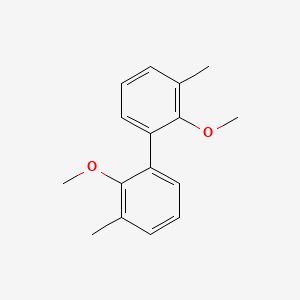
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
